molecular formula C21H23Cl2NO2 B3925541 4-benzyl-1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine

4-benzyl-1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine

Cat. No. B3925541
M. Wt: 392.3 g/mol
InChI Key: UWURIYATPFLOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as DSP-4, and it belongs to the class of benzylpiperidine derivatives. It has been studied for its effects on the nervous system, particularly on the noradrenergic system.

Mechanism of Action

The mechanism of action of 4-benzyl-1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine involves the selective uptake and accumulation of the compound in noradrenergic neurons. Once inside the neuron, the compound is oxidized by monoamine oxidase to form a reactive metabolite that damages the neuron.
Biochemical and Physiological Effects:
The selective damage to noradrenergic neurons caused by this compound has been shown to have a wide range of biochemical and physiological effects. These include changes in blood pressure, heart rate, body temperature, and locomotor activity. It has also been shown to affect learning and memory processes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-benzyl-1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine in lab experiments include its selectivity for noradrenergic neurons, which allows for the study of the specific role of these neurons in various processes. However, the compound also has limitations, such as its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on 4-benzyl-1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine. One direction is to further elucidate the mechanisms underlying its selective uptake and accumulation in noradrenergic neurons. Another direction is to investigate its potential therapeutic applications, such as in the treatment of neurodegenerative diseases or addiction. Additionally, there is a need for the development of safer and more specific compounds for studying the noradrenergic system.

Scientific Research Applications

4-benzyl-1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine has been extensively studied for its effects on the noradrenergic system. It has been shown to selectively damage noradrenergic neurons, making it a useful tool for studying the role of noradrenergic neurons in various physiological and pathological processes.

properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(2,4-dichlorophenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2NO2/c1-15(26-20-8-7-18(22)14-19(20)23)21(25)24-11-9-17(10-12-24)13-16-5-3-2-4-6-16/h2-8,14-15,17H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWURIYATPFLOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CC2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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